Chemical Identity and Predicted Physicochemical Properties
Chemical Identity and Predicted Physicochemical Properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Framework of 4-(3-Methoxypropyl)piperidine
Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] This guide provides a comprehensive technical analysis of 4-(3-Methoxypropyl)piperidine, a specific derivative with significant potential as a versatile building block in drug discovery. Due to its status as a novel or sparsely documented compound, this document leverages expert predictive analysis based on fundamental chemical principles and data from closely related structural analogues. We will explore its predicted physicochemical properties, detailed spectroscopic signatures for structural verification, a robust proposed synthetic pathway, and its reactivity profile. This guide is intended to serve as a foundational resource for researchers in organic synthesis and drug development, enabling them to synthesize, characterize, and strategically employ this valuable molecule.
4-(3-Methoxypropyl)piperidine is a heterocyclic amine featuring a six-membered piperidine ring substituted at the C-4 position with a 3-methoxypropyl group. The secondary amine (N-H) of the piperidine ring is a critical functional handle for subsequent chemical modifications. While an official CAS number is not publicly registered for this specific compound, its fundamental properties can be reliably predicted.
The methoxypropyl side chain is expected to influence the molecule's pharmacokinetic properties. The ether linkage can act as a hydrogen bond acceptor, potentially improving solubility, while the overall alkyl character contributes to a balanced lipophilicity, crucial for membrane permeability.
Table 1: Predicted Physicochemical Properties of 4-(3-Methoxypropyl)piperidine
| Property | Predicted Value | Source / Rationale |
|---|---|---|
| Molecular Formula | C₉H₁₉NO | Elemental Composition |
| Molecular Weight | 157.25 g/mol | Elemental Composition |
| CAS Number | Not Available | - |
| Appearance | Colorless to pale yellow liquid | Predicted based on similar alkylated piperidines.[3] |
| Boiling Point | ~200-220 °C | Estimated based on related structures and the presence of H-bonding. |
| XLogP3 | 1.4 | Computationally predicted; balanced hydrophilicity/lipophilicity.[4] |
| Hydrogen Bond Donor Count | 1 | From the secondary amine (N-H).[4] |
| Hydrogen Bond Acceptor Count | 2 | From the nitrogen and oxygen atoms.[4] |
| Topological Polar Surface Area | 21.26 Ų | Computationally predicted.[4] |
| pKa (Conjugate Acid) | ~10.5 - 11.0 | Estimated based on the pKa of piperidine (~11.2).[3] |
Spectroscopic Characterization for Structural Elucidation
Experimental confirmation of the structure of 4-(3-Methoxypropyl)piperidine would rely on a combination of NMR, IR, and Mass Spectrometry. The following sections detail the expected spectroscopic data, providing a benchmark for researchers to verify the successful synthesis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination.[5]
-
¹H NMR: The proton NMR spectrum is predicted to be complex in the aliphatic region but highly informative. Key expected signals include:
-
~3.35 ppm (s, 3H): A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group.
-
~3.30 ppm (t, 2H): A triplet for the methylene protons adjacent to the ether oxygen (-CH₂-O).
-
~2.6-3.1 ppm (m, 2H): Multiplets for the two equatorial protons on the piperidine ring adjacent to the nitrogen (C2-Hₑ, C6-Hₑ).
-
~2.2-2.5 ppm (m, 2H): Multiplets for the two axial protons on the piperidine ring adjacent to the nitrogen (C2-Hₐ, C6-Hₐ).
-
~1.5-1.8 ppm (m, 4H): Overlapping multiplets for the remaining piperidine ring protons (C3, C5) and the central methylene of the propyl chain.
-
~1.0-1.4 ppm (m, 4H): Multiplets for the remaining piperidine (C4) and propyl chain protons.
-
A broad singlet (variable shift): Corresponding to the N-H proton, which may exchange with trace water in the solvent.
-
-
¹³C NMR: The carbon NMR spectrum should display 8 unique signals, assuming the piperidine ring is conformationally mobile at room temperature.
-
~74 ppm: Carbon of the -CH₂-O group.
-
~59 ppm: Carbon of the -OCH₃ group.
-
~47 ppm: C2 and C6 carbons of the piperidine ring.
-
~30-40 ppm: Range for the remaining piperidine and propyl chain carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups. The predicted spectrum for 4-(3-Methoxypropyl)piperidine would show characteristic absorption bands.[6]
-
3350-3300 cm⁻¹ (medium, sharp): N-H stretch of the secondary amine.
-
2950-2800 cm⁻¹ (strong, sharp): Aliphatic C-H stretching from the piperidine ring and propyl side chain.
-
1470-1440 cm⁻¹ (medium): C-H bending (scissoring) vibrations.
-
1125-1085 cm⁻¹ (strong, sharp): Characteristic C-O-C stretching of the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 157.
-
Key Fragmentation Pathways: The primary fragmentation is alpha-cleavage adjacent to the nitrogen atom, a characteristic pathway for amines. This would result in the loss of an ethyl or propyl radical from the ring, leading to fragments at m/z 128 or m/z 114. Another likely fragmentation is the loss of the methoxypropyl side chain, generating a fragment corresponding to the piperidine cation.
Proposed Synthesis and Purification Protocol
A robust and logical synthetic route is crucial for accessing high-purity material. We propose a three-step synthesis starting from commercially available 4-pyridinepropanol. This pathway is chosen for its high-yielding and well-documented reaction types.
Step-by-Step Methodology
Step 1: Synthesis of 4-(3-Methoxypropyl)pyridine
-
System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 eq., 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).
-
Rationale: Anhydrous conditions are critical as sodium hydride reacts violently with water. THF is an excellent aprotic solvent for this type of reaction.
-
Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of 4-pyridinepropanol (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel. The mixture is stirred for 30 minutes at 0 °C.
-
Rationale: Dropwise addition at low temperature controls the exothermic deprotonation of the alcohol and the evolution of hydrogen gas.
-
Methylation: Methyl iodide (1.5 eq.) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Rationale: Methyl iodide is a potent electrophile for the Williamson ether synthesis. An excess ensures complete reaction.
-
Work-up: The reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Step 2: Synthesis of 4-(3-Methoxypropyl)piperidine
-
System Setup: The crude 4-(3-methoxypropyl)pyridine is dissolved in methanol or acetic acid in a hydrogenation vessel. 10% Palladium on carbon (Pd/C, ~5 mol%) is added.
-
Rationale: Catalytic hydrogenation is a standard and efficient method for reducing the aromatic pyridine ring to a saturated piperidine.[7] Palladium on carbon is a robust and reusable catalyst for this transformation.
-
Reaction: The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is agitated vigorously at room temperature until hydrogen uptake ceases (monitor by pressure gauge).
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to give the crude piperidine product.
Step 3: Purification
-
Technique: The crude product is purified by fractional distillation under reduced pressure.
-
Rationale: Distillation is an effective method for purifying liquids with different boiling points, removing any remaining starting material or solvent. Reduced pressure is used to lower the boiling point and prevent thermal decomposition of the product.
-
Validation: The purity of the final product should be assessed by GC-MS and NMR spectroscopy, comparing the results to the predicted data.
Reactivity and Derivatization Potential
The synthetic utility of 4-(3-Methoxypropyl)piperidine stems from the reactivity of its secondary amine. This nucleophilic nitrogen can be readily functionalized, making it an ideal scaffold for building chemical libraries for high-throughput screening.[8]
-
N-Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base introduces diverse alkyl groups, modulating the basicity and lipophilicity of the molecule.
-
N-Acylation: Treatment with acid chlorides or anhydrides yields stable amide derivatives. Amides are prevalent in drug molecules due to their metabolic stability and ability to act as hydrogen bond donors and acceptors.
-
N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, another critical functional group in medicinal chemistry known for its role in enzyme inhibition.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a powerful method for creating complex N-substituted derivatives.
Applications in Medicinal Chemistry and Drug Discovery
The piperidine ring is considered a "privileged scaffold" because it is frequently found in approved drugs and natural products, often imparting favorable pharmacokinetic (ADME) properties.[1][9]
-
CNS Agents: The piperidine structure is common in drugs targeting the central nervous system (CNS). The balanced lipophilicity of 4-(3-Methoxypropyl)piperidine suggests it could be a valuable precursor for compounds designed to cross the blood-brain barrier.
-
GPCR Ligands: Substituted piperidines are excellent scaffolds for targeting G-protein coupled receptors (GPCRs).[10] The secondary amine allows for the attachment of pharmacophores that can interact with specific receptor subtypes.
-
Modulation of Physicochemical Properties: The 3-methoxypropyl side chain is not merely a passive substituent. The ether oxygen can engage in hydrogen bonding, while the propyl chain can be subject to metabolic oxidation. Understanding these properties allows for the rational design of analogues with improved solubility, metabolic stability, and target affinity.[10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(3-Methoxypropyl)piperidine is not available, the handling precautions should be based on those for similar substituted, liquid piperidines.[11]
-
Hazards: Assumed to be corrosive and potentially toxic. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Do not allow entry into drains.
References
-
PubChem. 1-(3-Methoxypropyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]
-
Wikipedia. Piperidine. [Link]
-
PA SL. 1-(3-Methoxypropyl)piperidin-4-Amine. [Link]
- Google Patents. Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
Nikita A. Frolov, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Baran, P. S., et al. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. National Institutes of Health. [Link]
-
The Center for Forensic Science Research & Education. Piperidylthiambutene. [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Advanced Journal of Chemistry. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
- Google Patents. Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
-
Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
National Institute of Standards and Technology. Piperidine. NIST Chemistry WebBook. [Link]
-
National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. dea.gov [dea.gov]
- 6. Piperidine [webbook.nist.gov]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]
